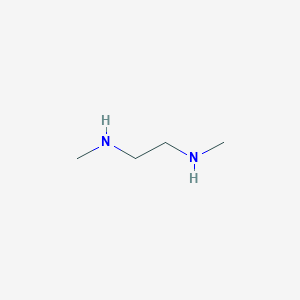![molecular formula C21H26N6O4 B021813 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione CAS No. 19972-09-9](/img/structure/B21813.png)
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.
Mechanism Of Action
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 works by selectively blocking the dopamine D1 receptor, which is a subtype of dopamine receptor that is primarily located in the brain. By blocking this receptor, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 prevents the binding of dopamine, thereby reducing the activity of the dopamine system.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 depend on the specific experimental conditions and the dose used. In general, however, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been shown to reduce the activity of the dopamine system, which can lead to a range of effects, including changes in behavior, mood, and cognition.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of the dopamine system in experimental settings. However, like all drugs, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has limitations, including the potential for off-target effects and the need for careful dose titration to avoid unwanted side effects.
Future Directions
There are many potential future directions for research involving 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390. Some possible areas of investigation include the role of dopamine D1 receptors in neurological and psychiatric disorders, the development of new drugs that target the dopamine system, and the use of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 in combination with other drugs to achieve specific therapeutic outcomes.
Synthesis Methods
The synthesis of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 involves several steps, including the reaction of 4-benzyloxy-1-piperazinecarboxylic acid with 2-bromo-1-(1-hydroxyethyl)benzene, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been particularly useful in the study of drug addiction, as dopamine is known to play a key role in the reward pathway of the brain.
properties
CAS RN |
19972-09-9 |
|---|---|
Product Name |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Molecular Formula |
C21H26N6O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N6O4/c1-23-18-17(20(30)24(2)21(23)31)27(14-22-18)13-16(28)12-25-8-10-26(11-9-25)19(29)15-6-4-3-5-7-15/h3-7,14,16,28H,8-13H2,1-2H3 |
InChI Key |
ZXQLCTFFNCGCAD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CN1C=C2C(=NC(=O)N2CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)N(C1=O)C |
synonyms |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
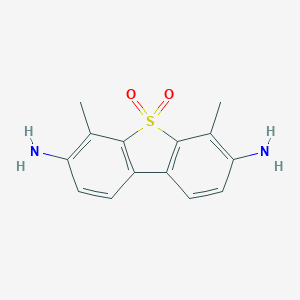

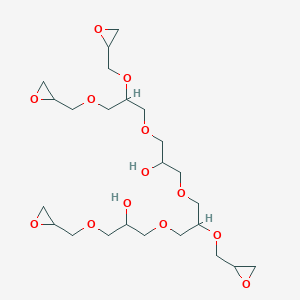
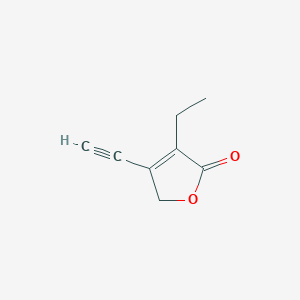
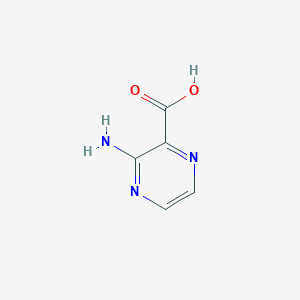
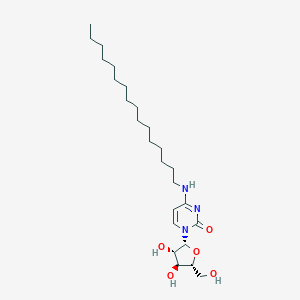
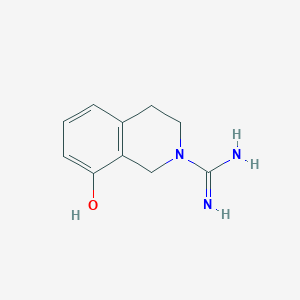
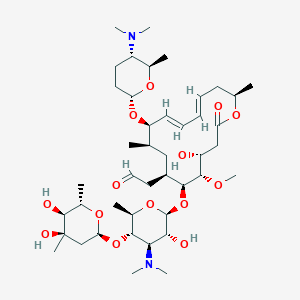
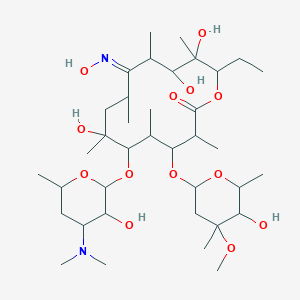
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
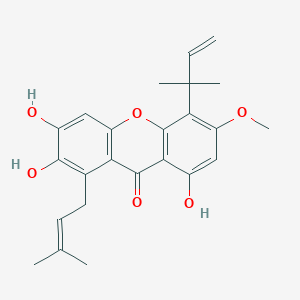
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
